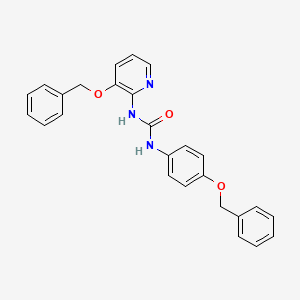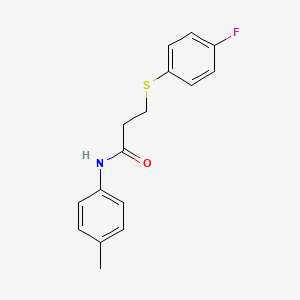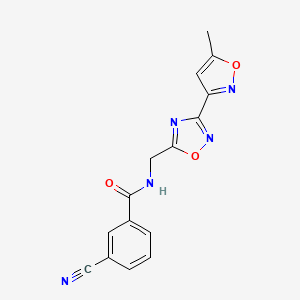
3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride” is a chemical compound with the CAS Number: 2305255-97-2 . It has a molecular weight of 236.21 and is stored at a temperature of 4°C . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Fluorine in Organic Synthesis
Fluorinated compounds play a critical role in organic synthesis, leveraging the unique properties of fluorine atoms to enhance the reactivity, stability, and bioavailability of molecules. The research conducted by Jens Hoegermeier and H. Reissig (2009) highlights the utility of fluorinated sulfonates, such as nonafluorobutanesulfonates, in transition metal-catalyzed reactions. These fluorinated intermediates offer significant advantages over traditional reagents in terms of cost and performance in various synthesis processes, including Heck, Suzuki, and Sonogashira couplings, underscoring the potential of fluorinated compounds in enhancing synthetic efficiencies and outcomes (Hoegermeier & Reissig, 2009).
Fluorination Techniques and Their Advancements
The advancement in fluorination techniques, particularly in the activation of C-F bonds of aliphatic fluorides, has opened new avenues for synthesizing fluorinated building blocks. The work of Qian Shen et al. (2015) provides a comprehensive review of recent methodologies for C-F bond cleavage and further transformation of compounds bearing aliphatic fluoride groups. These methodologies include activation by various catalysts and reagents, showcasing the versatility and importance of fluorinated compounds in the development of new chemical entities and materials (Shen et al., 2015).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Zukünftige Richtungen
Sulfonyl fluorides, including “3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride”, have emerged as a functional group with diverse applications being reported . Future research may focus on developing new synthetic approaches and manipulating molecules that already contain a sulfonyl fluoride group . The advent of sulfur(vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .
Eigenschaften
IUPAC Name |
3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLKWCUKOHQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(N-isobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626072.png)

![5-Chloro-2-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2626077.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)



![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)
